![molecular formula C26H33NO7 B1261162 Scutebarbatine G](/img/structure/B1261162.png)
Scutebarbatine G
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Overview
Description
Scutebarbatine G is a diterpene alkaloid of group of neo-clerodanes isolated from the whole plants of Scutellaria barbata and has been shown to exhibit neoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a diterpene alkaloid, an organic heterotetracyclic compound, an oxaspiro compound and a pyridine alkaloid.
Scientific Research Applications
Cytotoxic Activities
Scutebarbatine G, a neo-clerodane diterpenoid alkaloid isolated from Scutellaria barbata, has demonstrated significant cytotoxic activities against various human cancer cell lines. Research indicates its effectiveness in inhibiting the growth of HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with IC50 values in the range of 3.4-8.5 µM (Dai, Wang, Chen, Liu, & Shen, 2008). Another study by Dai et al. (2009) further supports these findings, highlighting Scutebarbatine G's cytotoxic properties against similar cancer cell lines, with IC50 values ranging from 2.1–5.7 µM (Dai, Peng, Shen, Zhang, & Ren, 2009).
Antitumor Activity
Scutebarbatine G also exhibits antitumor activity. A study involving Scutebarbatine A, a related compound, found notable antitumor effects on A549 lung cancer cells through mitochondria-mediated apoptosis (Yang, Xu, Xu, Zhang, & Xu, 2014). This suggests potential antitumor mechanisms that may also be relevant to Scutebarbatine G, given their structural similarities.
Anti-Inflammatory and Neuroprotective Effects
Scutebarbatine G's constituents have shown promise in reducing neuroinflammation. Compounds from Scutellaria barbata, including Scutebarbatine G, have been identified as effective in inhibiting nitric oxide production in microglial cells, which is significant for neuroprotective applications (Lee, Kim, Kim, Hwang, & Park, 2017).
Antibacterial Properties
In the context of antibacterial action, Scutebarbatine G has shown potential in inhibiting cell wall synthesis, as demonstrated in a molecular docking study. This study evaluated its affinity to bacterial proteins, indicating a mechanism of action that primarily involves the inhibition of cell wall synthesis (SriDharani, Ranjitha, Sripathi, AliMuhammadK, & Ravi, 2016).
properties
Product Name |
Scutebarbatine G |
---|---|
Molecular Formula |
C26H33NO7 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-5,6-dihydroxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H33NO7/c1-15-7-5-9-17-23(15,2)20(29)21(30)25(4)24(17,3)18(11-26(34-25)12-19(28)32-14-26)33-22(31)16-8-6-10-27-13-16/h6-8,10,13,17-18,20-21,29-30H,5,9,11-12,14H2,1-4H3/t17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 |
InChI Key |
DKZZSXIGMYMOLZ-AYADQQEJSA-N |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C5=CN=CC=C5)C)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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